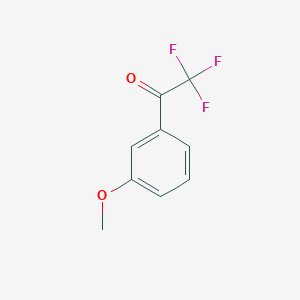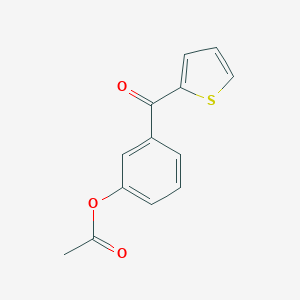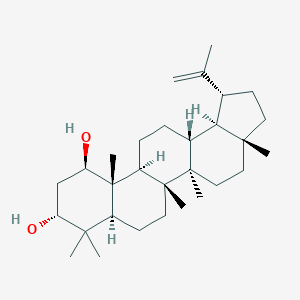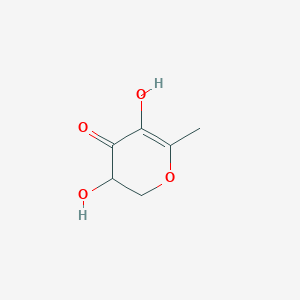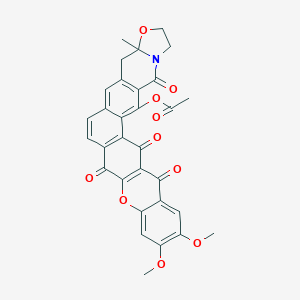
Cervinomycin A2 monoacetate
Vue d'ensemble
Description
Cervinomycin A2 monoacetate is a natural product that has been isolated from the fermentation broth of Streptomyces sp. It belongs to the family of polyketide macrolides and has been found to possess potent antimicrobial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). In addition to its antibacterial properties, cervinomycin A2 monoacetate has also been shown to exhibit antitumor and immunomodulatory activities.
Mécanisme D'action
The mechanism of action of cervinomycin A2 monoacetate is not fully understood, but it is believed to involve inhibition of bacterial cell wall synthesis. Specifically, cervinomycin A2 monoacetate has been shown to inhibit the activity of the enzyme UDP-N-acetylmuramyl-pentapeptide synthetase, which is involved in the synthesis of the bacterial cell wall. In addition, cervinomycin A2 monoacetate has been shown to induce apoptosis in tumor cells, suggesting that it may have potential as an anticancer agent.
Biochemical and physiological effects:
Cervinomycin A2 monoacetate has been shown to have a number of biochemical and physiological effects. In addition to its antibacterial, antitumor, and immunomodulatory activities, cervinomycin A2 monoacetate has also been shown to have anti-inflammatory activity. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Avantages Et Limitations Des Expériences En Laboratoire
Cervinomycin A2 monoacetate has several advantages for laboratory experiments. It is a natural product, which means that it can be readily isolated from fermentation broth or synthesized using simple starting materials. In addition, it has potent antibacterial, antitumor, and immunomodulatory activities, which make it a useful tool for studying these biological processes. However, there are also some limitations to using cervinomycin A2 monoacetate in laboratory experiments. For example, it is a complex molecule, which can make it difficult to synthesize or modify. In addition, it may have off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on cervinomycin A2 monoacetate. One area of research is the development of new synthetic methods for producing cervinomycin A2 monoacetate and its derivatives. This could lead to the development of new analogs with improved biological activity. Another area of research is the elucidation of the mechanism of action of cervinomycin A2 monoacetate. This could help to identify new targets for antibacterial and anticancer drug development. Finally, there is a need for further studies to evaluate the safety and efficacy of cervinomycin A2 monoacetate in animal models and humans.
Méthodes De Synthèse
The synthesis of cervinomycin A2 monoacetate has been achieved through total synthesis and semi-synthesis. Total synthesis involves the construction of the entire molecule from simple starting materials, while semi-synthesis involves the modification of a natural product to produce a derivative. The total synthesis of cervinomycin A2 monoacetate has been achieved by several research groups, including the group of K. C. Nicolaou at the Scripps Research Institute. The semi-synthesis of cervinomycin A2 monoacetate has been achieved by the group of T. Nakamura at Osaka University, who modified cervinomycin A2 to produce cervinomycin A2 monoacetate.
Applications De Recherche Scientifique
Cervinomycin A2 monoacetate has been the subject of extensive scientific research due to its potent antibacterial, antitumor, and immunomodulatory activities. Its antibacterial activity has been studied against a wide range of Gram-positive bacteria, including Cervinomycin A2 monoacetate and VRE. In addition, its antitumor and immunomodulatory activities have been studied in vitro and in vivo, with promising results.
Propriétés
IUPAC Name |
(23,24-dimethoxy-10-methyl-5,18,27,29-tetraoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-3-yl) acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23NO10/c1-13(33)41-28-21-14(9-15-12-31(2)32(7-8-40-31)30(37)22(15)28)5-6-16-23(21)27(36)24-25(34)17-10-19(38-3)20(39-4)11-18(17)42-29(24)26(16)35/h5-6,9-11H,7-8,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJSNXOKEPJLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C(=CC3=C1C(=O)N4CCOC4(C3)C)C=CC5=C2C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23NO10 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908720 | |
| Record name | 11,12-Dimethoxy-3a-methyl-8,14,15,17-tetraoxo-1,2,3a,4,8,14,15,17-octahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinolin-16-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
569.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cervinomycin A2 monoacetate | |
CAS RN |
104015-36-3 | |
| Record name | Cervinomycin A2 monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104015363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,12-Dimethoxy-3a-methyl-8,14,15,17-tetraoxo-1,2,3a,4,8,14,15,17-octahydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinolin-16-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




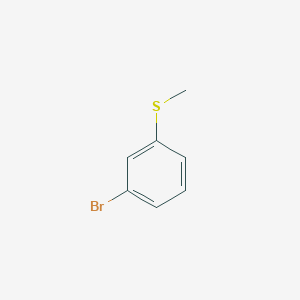
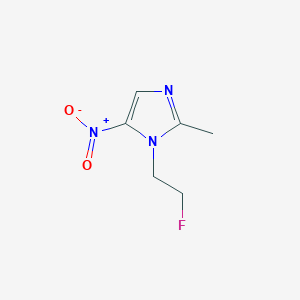
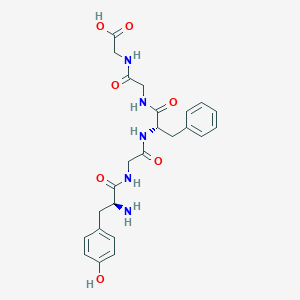


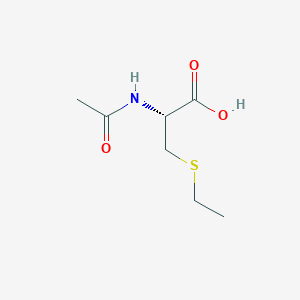
![3-Chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B20523.png)

